Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate
Overview
Description
Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate is an organic compound with the molecular formula C9H7BrClFO4S. This compound is a derivative of benzoic acid and contains several functional groups, including bromine, chlorine, fluorine, and a sulfonyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate typically involves multiple steps. One common method starts with the bromination of a benzoic acid derivative, followed by chlorosulfonation and fluorination. The final step involves esterification to introduce the ethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and safety. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other groups using appropriate reagents.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction and oxidation reactions can produce sulfides, thiols, or oxidized benzoic acid derivatives.
Scientific Research Applications
Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of chemical bonds, including hydrogen bonds, ionic bonds, and covalent bonds. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-2-chlorobenzoate: Similar structure but lacks the sulfonyl and fluorine groups.
2-Bromo-5-(chlorosulfonyl)benzoic acid: Similar structure but lacks the ethyl ester and fluorine groups.
Uniqueness
Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate is unique due to the combination of bromine, chlorine, fluorine, and sulfonyl groups in a single molecule. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
ethyl 2-bromo-5-chlorosulfonyl-4-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO4S/c1-2-16-9(13)5-3-8(17(11,14)15)7(12)4-6(5)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXBGSACMAWORX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Br)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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